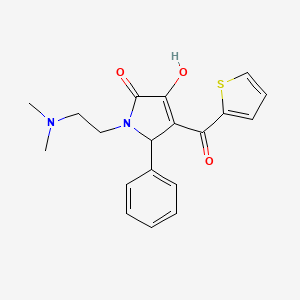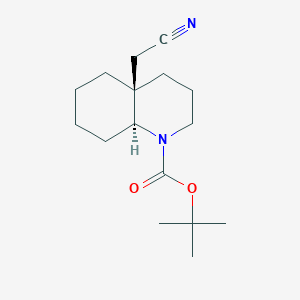![molecular formula C16H14ClF3N2O4S B2935945 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338406-02-3](/img/structure/B2935945.png)
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate” is a complex organic molecule. It contains several functional groups, including an aniline group, a carbonyl group, a phenyl group, and a sulfamate group . The trifluoromethyl group attached to the aniline nitrogen and the chloro group on the phenyl ring are electron-withdrawing groups, which can influence the reactivity and properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the various functional groups. The electron-withdrawing nature of the trifluoromethyl and chloro groups could cause the molecule to have a polar character . The presence of the carbonyl group could also introduce a site of potential reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aniline group could undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions . The sulfamate group could also potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl and chloro groups could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems . The presence of the sulfamate group could also influence its acidity and reactivity .科学的研究の応用
Photoinduced Intramolecular Charge Transfer
The study by Yang et al. (2004) explores the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including compounds with a trifluoromethyl substituent. It reveals that the substituent in the N-aryl group significantly influences the formation of a twisted intramolecular charge transfer (TICT) state, impacting the photochemical properties of these compounds (Yang et al., 2004).
Synthesis and Structure of Brominated Oligo(N-Phenyl-m-Aniline)s
Ito et al. (2002) achieved the synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s. This study highlights the structural capabilities of these compounds and investigates their redox properties, contributing to the understanding of the chemical behavior of similar compounds (Ito et al., 2002).
4-Aminophenyl Cation Generation and Reactivity
Research by Guizzardi et al. (2001) delves into the generation and reactivity of the 4-aminophenyl cation, derived from photolysis of 4-chloroaniline. This study provides insights into the photochemical stability and reactivity of such compounds in different media, which is crucial for understanding their potential applications in scientific research (Guizzardi et al., 2001).
Electrochemical Analysis of Pollutants
Keivani et al. (2017) developed a voltammetric sensor for analyzing water pollutants, including 4-chlorophenol. This study demonstrates the application of compounds related to 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate in environmental monitoring and pollution control (Keivani et al., 2017).
Spectroscopic Characterization and NLO Analyses
Wazzan et al. (2016) conducted a thorough spectroscopic characterization and non-linear optical (NLO) analyses of specific dyes, contributing to the understanding of the electronic and optical properties of similar compounds (Wazzan et al., 2016).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
Given the presence of a trifluoromethyl group and an aniline moiety, it may be involved in pathways related to aromatic compounds or halogenated organic compounds .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
将来の方向性
特性
IUPAC Name |
[4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-14-7-6-11(17)9-13(14)15(23)21-12-5-3-4-10(8-12)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYYALHJMQDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

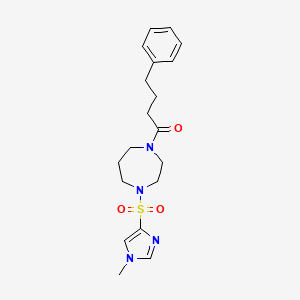
![3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2935864.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)

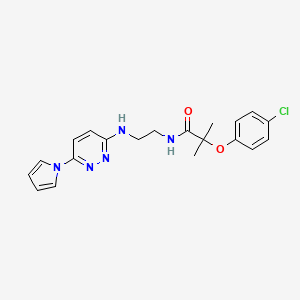
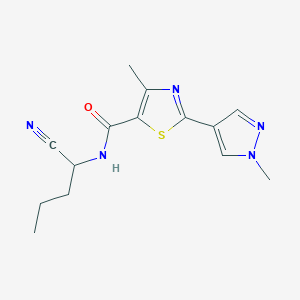
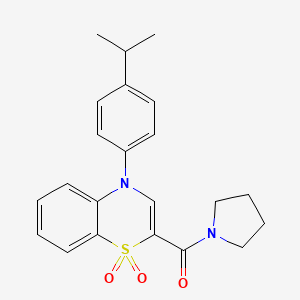
![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2935876.png)
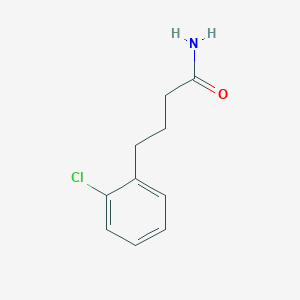
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)

